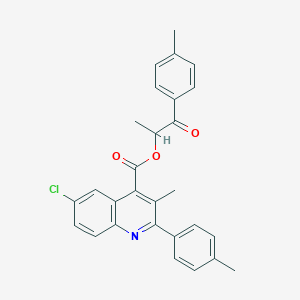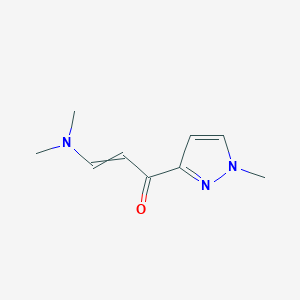![molecular formula C18H20Cl2N2O3S2 B12462303 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid ist eine synthetische organische Verbindung, die zur Klasse der Glycinamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Sulfanyl-, Chlorbenzyl-, Chlorphenyl- und Methylsulfonylgruppe aus, die an das Glycinamid-Rückgrat gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid umfasst in der Regel mehrere Schritte:
Bildung des Sulfanyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3-Chlorbenzylchlorid mit Natriumsulfid unter Bildung von 3-Chlorbenzylsulfid.
Alkylierung: Das 3-Chlorbenzylsulfid wird dann unter basischen Bedingungen mit 2-Chlorethylaminhydrochlorid umgesetzt, um das Zwischenprodukt N-(2-Chlorethyl)-3-Chlorbenzylsulfid zu erhalten.
Kopplung mit Glycin-Derivat: Das Zwischenprodukt wird dann in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) mit N-(2-Chlorphenyl)-N-(Methylsulfonyl)glycin gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen, Reinigungsschritte wie Umkristallisation oder Chromatographie und die Skalierung des Prozesses, um die industriellen Anforderungen zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Alkylation: The 3-chlorobenzyl sulfide is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the intermediate N-(2-chloroethyl)-3-chlorobenzyl sulfide.
Coupling with glycine derivative: The intermediate is then coupled with N-(2-chlorophenyl)-N-(methylsulfonyl)glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as recrystallization or chromatography, and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Reaktionstypen
N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Chlorphenylgruppe kann reduziert werden, um das entsprechende Phenylderivat zu bilden.
Substitution: Die Chlorbenzylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Phenylderivate.
Substitution: Azido- oder Cyanoderivate.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur wird es als potenzieller biochemischer Marker untersucht.
Medizin: Es wird auf seine möglichen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Es wird bei der Entwicklung neuartiger Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele sind Gegenstand laufender Forschung, aber es wird vermutet, dass die einzigartige Struktur der Verbindung es ermöglicht, mit mehreren Zielstrukturen zu interagieren, was zu ihren vielfältigen biologischen Aktivitäten beiträgt.
Wirkmechanismus
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{2-[(4-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid
- N-{2-[(3-Brombenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid
- **N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(4-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid
Einzigartigkeit
N-{2-[(3-Chlorbenzyl)sulfanyl]ethyl}-N~2~-(2-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlorbenzyl- als auch Chlorphenylgruppen sowie der Sulfanyl- und Methylsulfonylfunktionalität ermöglicht eine breite Palette chemischer Modifikationen und Wechselwirkungen, was es zu einer vielseitigen Verbindung in der Forschung und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C18H20Cl2N2O3S2 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C18H20Cl2N2O3S2/c1-27(24,25)22(17-8-3-2-7-16(17)20)12-18(23)21-9-10-26-13-14-5-4-6-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
BDVGVAKZMTYVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)

![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)
![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)
![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)
